Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH
Descripción general
Descripción
“Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH” is a pseudoproline dipeptide. It’s a useful tool for overcoming aggregation and enhancing peptide quality in Fmoc solid-phase peptide synthesis (SPPS) for peptides containing the Ser-Thr dipeptide motif1.
Synthesis Analysis
This compound consists of a dipeptide in which the threonine residue has been reversibly protected as a structure-breaking proline-like TFA-labile oxazolidine1. The pseudoproline residue is introduced as a dipeptide to avoid the need to acylate the hindered oxazolidine nitrogen1.
Molecular Structure Analysis
The empirical formula of this compound is C29H36N2O7, and its molecular weight is 524.611.
Chemical Reactions Analysis
The threonine residue in this compound is regenerated during the normal TFA-mediated cleavage reaction1.
Physical And Chemical Properties Analysis
This compound is a powder with a hydroxyl functional group1. It’s suitable for Fmoc solid-phase peptide synthesis1. It should be stored at a temperature between 2-8°C1.Aplicaciones Científicas De Investigación
Peptide Synthesis and Racemization Studies : Fmoc-Ser(tBu)-OH has been observed to undergo unexpectedly high levels of racemization during automated stepwise solid-phase peptide synthesis under standard continuous-flow conditions. Protocols using collidine as a tertiary base in the coupling reagent can enable incorporation of serine with less than 1% racemization (Fenza, Tancredi, Galoppini, & Rovero, 1998).
Self-Assembled Structure Formation : The self-assembly of Fmoc-Ser(tBu)-OH reveals morphological transitions at the supramolecular level as concentration and temperature are varied. These findings pave the way for novel self-assembled architectures with potential applications in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).
Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives : Fmoc-Ser(tBu)-OH has been used in the polymer-supported synthesis of these derivatives, indicating its utility in the preparation of complex organic compounds (Králová et al., 2017).
Pseudo-proline Incorporation in Peptide Synthesis : Pseudo-prolines, used as a temporary protection technique in standard Fmoc/tBu solid-phase peptide synthesis, can incorporate Fmoc-Ser(tBu)-OH into growing peptide chains. This technique is beneficial for solubilizing otherwise insoluble peptides (Mutter et al., 1995).
Solid-Phase Synthesis of Hydrophobic Peptides : Fmoc-Ser(tBu)-OH is utilized in the synthesis of challenging hydrophobic peptides, indicating its importance in peptide manufacturing, especially in the context of cancer vaccinations (Shakoori & Gangakhedkar, 2014).
Synthesis of Phosphoserine Peptides : In solid-phase peptide synthesis, Fmoc-Ser(tBu)-OH is used in a combined Fmoc-Alloc strategy for the synthesis of serine phosphopeptides, highlighting its role in creating peptides with specific modifications, essential in studies like Alzheimer's Disease research (Shapiro et al., 1996).
Greening Fmoc/tBu Solid-Phase Peptide Synthesis : The use of Fmoc-Ser(tBu)-OH in peptide synthesis is also being studied in the context of environmental impact and human health, with efforts to use greener solvents in the synthesis process (Al Musaimi, de la Torre, & Albericio, 2020).
Safety And Hazards
Specific safety and hazard information for this compound was not found in the search results.
Direcciones Futuras
The future directions for this compound could involve further research into its applications in peptide synthesis and potential uses in other areas of chemistry.
Propiedades
IUPAC Name |
(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O7/c1-27(2,3)36-15-22(24(31)30-23(25(32)33)16-37-28(30,4)5)29-26(34)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,29,34)(H,32,33)/t22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEDICXRSSILSN-GOTSBHOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH | |
CAS RN |
1000164-43-1 | |
Record name | 4-Oxazolidinecarboxylic acid, 3-[(2S)-3-(1,1-dimethylethoxy)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-oxopropyl]-2,2-dimethyl-, (4S)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.